Functional Selectivity: 30-Fold Higher Potency Against ITD-FLT3 vs. wt-FLT3 in Proliferation Assays
GTP-14564 demonstrates a unique functional selectivity for the oncogenic ITD-FLT3 mutant over wild-type FLT3 in cellular growth assays. In Ba/F3 cells, GTP-14564 inhibited the interleukin-3-independent growth of cells expressing ITD-FLT3 at a concentration of 1 µM, whereas a 30-fold higher concentration (≥30 µM) was required to inhibit the FLT3 ligand-dependent growth of cells expressing wild-type FLT3 (wt-FLT3) . This stark difference in cellular potency is a direct result of GTP-14564's ability to block the aberrant STAT5 activation pathway that is essential for ITD-FLT3-driven proliferation, a pathway not predominantly used by wt-FLT3 [1].
| Evidence Dimension | Concentration required to inhibit cell proliferation (Ba/F3 model) |
|---|---|
| Target Compound Data | 1 µM (for ITD-FLT3 expressing cells) |
| Comparator Or Baseline | ≥30 µM (for wt-FLT3 expressing cells, under FLT3 ligand stimulation) |
| Quantified Difference | ~30-fold higher potency against ITD-FLT3 driven growth |
| Conditions | Ba/F3 murine pro-B cell line stably expressing either human ITD-FLT3 or wt-FLT3; proliferation assay. |
Why This Matters
This selectivity profile allows researchers to specifically interrogate ITD-FLT3 signaling in AML models without confounding effects from wild-type FLT3 inhibition, a capability not shared by most other FLT3 inhibitors.
- [1] Murata K, et al. (2003) Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3). J Biol Chem, 278(35):32892-8. View Source
